1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride
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Overview
Description
1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of a preformed pyrazole with a pyridine derivative under acidic conditions. The reaction typically requires the use of reagents such as iodine or glacial acetic acid to facilitate the cyclization process . Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: It has shown promise in the development of new drugs for the treatment of cancer, inflammation, and infectious diseases.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to various therapeutic effects, depending on the target enzyme and the biological pathway involved .
Comparison with Similar Compounds
1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride is unique compared to other pyrazolopyridine derivatives due to its specific substitution pattern and biological activity. Similar compounds include:
1H-pyrazolo[3,4-b]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings and exhibit distinct biological activities.
1H-pyrazolo[4,3-b]pyridines: These derivatives also differ in their ring fusion and substitution patterns, leading to variations in their chemical reactivity and biological properties.
Properties
Molecular Formula |
C7H9ClN4 |
---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
1-methylpyrazolo[4,3-c]pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H8N4.ClH/c1-11-6-2-3-9-4-5(6)7(8)10-11;/h2-4H,1H3,(H2,8,10);1H |
InChI Key |
MZRUONWTXXFPDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=NC=C2)C(=N1)N.Cl |
Origin of Product |
United States |
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